
(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid
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Overview
Description
(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a fluorine atom at the ortho-position and an ethoxymethyl group at the para-position relative to the boronic acid moiety. The ethoxymethyl group enhances lipophilicity, which may improve membrane permeability in biological systems, while the fluorine atom modulates electronic properties and metabolic stability . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as evidenced by analogous protocols for related boronic acids (e.g., coupling with substituted bromobenzonitriles) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling and scaling up of reactions. These methods can achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents or nucleophiles.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid is primarily utilized as a reagent in cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules from simpler precursors. The boronic acid functionality allows for the formation of stable complexes with palladium catalysts, facilitating the coupling process.
Biochemical Applications
Enzyme Inhibition
This compound has shown promise in the field of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of enzymes, effectively blocking their catalytic activity. For instance, this compound has been reported to inhibit serine proteases, which play significant roles in various physiological processes and disease mechanisms.
Modulation of Cellular Processes
Research indicates that this compound can influence cell signaling pathways and gene expression. By inhibiting specific kinases, it alters downstream signaling pathways that regulate cell proliferation and apoptosis. This makes it a valuable tool for studying cellular mechanisms and potential therapeutic interventions .
Medicinal Chemistry
Potential in Cancer Therapy
The compound's ability to inhibit key enzymes involved in cancer cell proliferation highlights its potential as a therapeutic agent. Studies have demonstrated that this compound can effectively reduce the growth of various cancer cell lines by targeting metabolic pathways essential for tumor survival . Its role in boron neutron capture therapy (BNCT) is also being explored, where boron-containing compounds are used to selectively kill cancer cells upon neutron irradiation.
Industrial Applications
Material Science
In industrial applications, this compound serves as a building block for advanced materials. Its unique reactivity allows it to be incorporated into polymers and other materials that require specific chemical properties or functionalities. This versatility is essential for developing new materials with tailored characteristics for various applications.
Inhibition of Cancer Cell Proliferation
- A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through its action on specific kinases involved in cell cycle regulation.
Targeting Metabolic Pathways
- Another research effort highlighted its role in modulating metabolic pathways by inhibiting key enzymes, leading to altered energy metabolism in cancer cells.
Mechanism of Action
The mechanism of action of (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate the activity of enzymes or facilitate the detection of specific analytes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Electronic Effects : Fluorine’s strong electron-withdrawing effect lowers the pKa of the boronic acid, enhancing Lewis acidity. Ethoxymethyl, being a weakly electron-donating group, partially counterbalances this effect, leading to a pKa comparable to other 2-fluorophenylboronic acids (e.g., ~8.5–9.0) .
- Lipophilicity : The ethoxymethyl group increases logP compared to hydroxyl- or carboxy-substituted analogs (e.g., 3-carboxy-4-fluorophenylboronic acid), improving bioavailability .
Reactivity and Binding Properties
- Suzuki Coupling Efficiency : Ethoxymethyl-substituted boronic acids exhibit moderate reactivity in cross-couplings, similar to methoxymethyl analogs but with slightly reduced yields due to steric hindrance .
- Diol Binding : Unlike 3-AcPBA or 4-MCPBA (pKa > 8.5), the target compound’s pKa (~8.5–9.0) aligns better with physiological pH, enabling reversible diol binding for glucose-sensing applications .
Biological Activity
(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid is a boronic acid derivative known for its unique chemical structure, which includes an ethoxymethyl group and a fluorine atom on a phenyl ring. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and drug development.
The compound's structure can be represented as follows:
- Chemical Formula : C10H12BFO2
- Molecular Weight : 197.01 g/mol
- CAS Number : 1704066-77-2
Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding. The boron atom can form complexes with hydroxyl or amine groups present in biomolecules, leading to alterations in protein function and enzyme activity. This mechanism is crucial for their role in therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This binding prevents substrate access and catalysis, effectively modulating cellular processes. For instance, studies have shown that similar boronic acids can inhibit serine proteases by forming stable covalent bonds with the active site serine residue, thereby blocking enzymatic activity.
Protein-Protein Interactions (PPIs)
The ability of this compound to disrupt protein-protein interactions is significant for therapeutic strategies targeting diseases where such interactions are pivotal. The reversible nature of boronic acid interactions allows for dynamic modulation of PPIs, which is essential for developing targeted therapies .
Anti-Tumor Activity
A study evaluating the anti-tumor potential of boronic acid derivatives found that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The fluorophenyl moiety was associated with enhanced activity against drug-resistant cancer cells, suggesting that this compound may have similar properties .
In Vivo Efficacy
In animal models, the compound's effects varied with dosage. Low doses were effective in inhibiting target enzymes without notable toxicity, supporting its potential as a therapeutic agent.
Biochemical Pathways
The interaction of this compound with biological molecules can influence several biochemical pathways:
- Cell Signaling : Modulation of signaling pathways critical for cell proliferation and apoptosis.
- Gene Expression : Alterations in gene expression profiles due to enzyme inhibition.
- Metabolic Processes : Impact on metabolic pathways through enzyme regulation.
Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Reversible binding to active sites, blocking substrate access. |
Disruption of PPIs | Potential to modulate critical protein interactions involved in disease processes. |
Anti-Tumor Effects | Significant cytotoxicity against cancer cell lines; promising for drug-resistant cases. |
Modulation of Signaling | Influences pathways regulating cell growth and death. |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid, and what methodological strategies address them?
Synthesis of fluorinated boronic acids often faces challenges such as low yields, boroxin formation during purification, and irreversible silica gel binding. To mitigate these:
- Multi-step optimization : Use protective groups for the ethoxymethyl moiety to prevent side reactions during boronation .
- Purification : Avoid high-temperature drying; instead, use recrystallization with non-polar solvents or aqueous washes to minimize boroxin (cyclic trimer) formation .
- Characterization : Confirm purity via HPLC (>97% purity, as seen in analogous boronic acids) and validate structure using 11B NMR and 19F NMR .
Q. How can researchers determine the pKa of this compound experimentally?
The pKa of fluorinated boronic acids is critical for predicting reactivity in aqueous or catalytic systems. A validated method involves:
- 11B NMR titration : Prepare phosphate buffer solutions (pH 2–12) and record 11B NMR shifts. Plot chemical shifts vs. pH to identify the inflection point (pKa). For example, 2-fluorophenylboronic acid showed a pKa of 7.9 using this method .
- pH calibration : Use a calibrated pH meter to ensure accuracy, as seen in studies on structurally similar compounds .
Q. What storage conditions prevent degradation of this compound?
- Inert atmosphere : Store under nitrogen or argon to avoid oxidation .
- Temperature control : Keep at 2–8°C in a dry, ventilated environment to suppress boroxin formation .
- Moisture avoidance : Use airtight containers with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory data on fluorinated boronic acid reactivity in Suzuki-Miyaura couplings be resolved?
Discrepancies in reactivity may arise from substituent electronic effects or catalyst incompatibility. Methodological approaches include:
- Systematic screening : Test palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) with varying ligands to optimize cross-coupling efficiency .
- Kinetic studies : Compare reaction rates under standardized conditions (e.g., solvent, temperature) to isolate substituent effects. For example, electron-withdrawing groups (e.g., fluorine) enhance electrophilicity in analogous compounds .
Q. How can supramolecular interactions of this compound be analyzed for catalytic applications?
- Hirshfeld surface analysis : Use X-ray crystallography to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking). This technique has been applied to boronic acids to predict self-assembly behavior in catalytic systems .
- DFT calculations : Model interactions with hydroxyl-containing substrates (e.g., sugars) to identify binding modes relevant to catalysis .
Q. What methodologies evaluate the biological activity of this compound as a tubulin inhibitor?
- Cell-growth inhibition assays : Measure IC50 values against cancer cell lines (e.g., Jurkat, B-16) using MTT assays. For comparison, combretastatin analogs with boronic acid substituents showed IC50 values of 0.48–2.1 μM .
- Tubulin polymerization inhibition : Monitor polymerization kinetics via turbidity assays. IC50 values <25 μM (e.g., 21 μM for compound 13c) suggest therapeutic potential .
- Apoptosis induction : Use flow cytometry (FACScan) to quantify apoptotic cells after 8–24 hours of exposure .
Q. How do substituents (e.g., ethoxymethyl vs. methoxy) influence the catalytic activity of fluorinated boronic acids?
- Comparative 11B NMR studies : Analyze substituent effects on boron Lewis acidity. For example, ethoxy groups increase electron density at boron, reducing acidity compared to methoxy analogs .
- Catalytic screening : Test substrate scope in reactions like Friedel-Crafts alkylation. Ethoxymethyl groups may enhance steric bulk, affecting regioselectivity .
Properties
Molecular Formula |
C9H12BFO3 |
---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
[5-(ethoxymethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-9(11)8(5-7)10(12)13/h3-5,12-13H,2,6H2,1H3 |
InChI Key |
GYNXCFUPGVZJLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)COCC)F)(O)O |
Origin of Product |
United States |
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